molecular formula C18H16ClNO4 B3020909 Fmoc-D-Ala(3-Cl)-OH CAS No. 1403834-71-8

Fmoc-D-Ala(3-Cl)-OH

Cat. No. B3020909
M. Wt: 345.78
InChI Key: NICWPULFDZCIBU-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of peptides using Fmoc-protected amino acids is well-established in the field of peptide chemistry. The first paper discusses the solid-phase synthesis of [Ala8]-dynorphin A, a k-selective opioid heptadecapeptide, using Fmoc protection and side-chain anchoring to a resin . Although it does not specifically mention Fmoc-D-Ala(3-Cl)-OH, the methodology described would be relevant for its synthesis. The base-labile nature of the Fmoc group allows for its removal under mild conditions, which is advantageous when synthesizing peptides with sensitive side-chain residues.

Molecular Structure Analysis

The molecular structure of Fmoc-D-Ala(3-Cl)-OH would consist of the alanine backbone with a chlorine atom on the beta carbon (3rd position from the amino group) and the Fmoc group attached to the nitrogen of the amino group. The Fmoc group is a bulky aromatic moiety that provides steric protection and can be detected by UV, which is useful in monitoring the synthesis process. The presence of the chlorine atom could potentially affect the reactivity and stereochemistry of the amino acid during peptide coupling reactions.

Chemical Reactions Analysis

In peptide synthesis, Fmoc-protected amino acids undergo a series of chemical reactions, including deprotection and coupling. The Fmoc group is typically removed using a weak base such as piperidine, which allows the exposed amino group to react with the carboxyl group of another amino acid or peptide fragment in the presence of coupling reagents. The chlorine substituent in Fmoc-D-Ala(3-Cl)-OH may influence the reactivity of the amino acid and could be involved in side reactions or influence the overall yield of the peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-D-Ala(3-Cl)-OH would be influenced by both the Fmoc group and the chlorine substituent. The Fmoc group is known to increase the hydrophobicity of the amino acid, which could affect its solubility in various solvents. The chlorine atom could also affect the compound's polarity and reactivity. These properties are important to consider when choosing solvents and conditions for peptide synthesis and purification.

Safety And Hazards

“Fmoc-Cl” is classified as a dangerous substance. It has hazard codes of C and T, and risk statements of 34-20/21/22 . Safety statements include 26-36/37/39-45-27 . It is also classified as a dangerous good for transport with a UN number of 3261 8/PG 2 .

properties

IUPAC Name

(2S)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICWPULFDZCIBU-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Ala(3-Cl)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.